4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid
Overview
Description
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid has been studied for its molecular structure and spectroscopic properties. Kumar et al. (2014) synthesized a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, and analyzed its structure using IR, single-crystal X-ray diffraction, and various computational methods. The study provided insights into the vibrational wavenumbers, first hyperpolarizability, and infrared intensities, along with HOMO and LUMO analysis for charge transfer within the molecule. This research highlights the potential of such compounds in materials science, particularly in the development of materials with specific optical and electronic properties (Kumar et al., 2014).
Reactivity and Synthetic Applications
Research by Bielak and Biliński (1990) explored the reactivity of related thiosemicarbazide derivatives with chloroacetone and omega-bromoacetophenone, providing valuable data on the synthesis and properties of novel compounds derived from 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid. These studies contribute to the understanding of the chemical behavior of such compounds and their potential applications in synthetic organic chemistry (Bielak & Biliński, 1990).
Building Blocks in Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been identified as a versatile building block in heterocyclic synthesis. Křupková et al. (2013) demonstrated its utility in the preparation of substituted nitrogenous heterocycles, indicating the potential of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid in facilitating the synthesis of diverse heterocyclic structures with pharmaceutical relevance (Křupková et al., 2013).
Environmental Applications
Sharma, Mukhopadhyay, and Murthy (2010) investigated the degradation of 4-chlorophenol, a structurally related compound, using advanced oxidation processes. This research points towards the potential environmental applications of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid, particularly in the degradation and mineralization of persistent organic pollutants in wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBPPSCOPYQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351656 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid | |
CAS RN |
156629-59-3 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.